Octadecen-1-amine, N,N-dimethyl-

Description

Contextualization within Long-Chain Tertiary Amine Chemistry

Long-chain tertiary amines represent a significant class of organic compounds characterized by a nitrogen atom bonded to three alkyl groups, with at least one of these groups being a long hydrocarbon chain, typically containing 8 to 24 carbon atoms. google.com These compounds are pivotal in the modern chemical industry, serving as crucial intermediates for the synthesis of a wide array of valuable products. rsc.orggoogle.com Their derivatives, such as quaternary ammonium (B1175870) compounds and amine oxides, find extensive use in household and industrial cleaners, disinfectants, personal care products, and for applications in wood and water treatment. rsc.org

The synthesis of long-chain tertiary amines is a subject of ongoing academic and industrial research, with several established methods. These include the reductive alkylation of aldehydes with secondary amines, N-alkylation of amines with alcohols or alkyl halides, and the hydroamination of olefins. rsc.org A common route involves the reaction of fatty nitriles with dimethylamine (B145610) or the direct amination of fatty alcohols and aldehydes. google.com More novel approaches, such as the C-C coupling in tertiary amines over platinum (Pt) and palladium (Pd) catalysts, are being explored to create longer-chain and more complex amines, mirroring mechanisms like the Guerbet reaction. rsc.org Functionally, long-chain aliphatic amines are recognized as surface-active compounds, or surfactants. canada.ca

Significance and Scope of Current Academic Inquiry for Octadecen-1-amine, N,N-dimethyl-

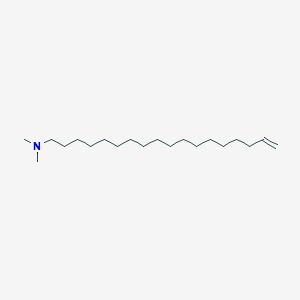

Within the broader category of long-chain amines, Octadecen-1-amine, N,N-dimethyl-, also known as Oleyl dimethyl amine, is a subject of specific academic interest. chemsrc.com As a member of the long-chain aliphatic amines group, it is characterized by an eighteen-carbon chain with a point of unsaturation (a double bond), and two methyl groups attached to the terminal nitrogen atom. canada.ca

Current research inquiry into Octadecen-1-amine, N,N-dimethyl- and its isomers, such as 9-Octadecen-1-amine, N,N-dimethyl-, (9Z)-, spans several scientific domains. One notable application is in microbiological research, where the (9Z)-isomer (also referred to as DMAO) has been utilized as a fluorescent stain to specifically identify live bacteria. nih.gov In these studies, it is used to differentiate viable from non-viable bacteria in biofilms, providing a tool for assessing the efficacy of antimicrobial treatments. nih.gov

The significance of this amine is also linked to its derivatives. The corresponding N-oxide, N,N-Dimethyloleylamine oxide, is an active area of study and application, particularly in the cosmetics and personal care industry. nih.gov Research and regulatory databases indicate its use as a surfactant, foam booster, hydrotrope, and conditioning agent in various products. nih.gov While some assessments note a lack of broad commercial use information for the parent amine itself industrialchemicals.gov.au, its inclusion in governmental screening assessments of aliphatic amines indicates its relevance in environmental and health research contexts. canada.ca

Table 1: Physicochemical Properties of Octadecen-1-amine, N,N-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C20H41N |

| Molecular Weight | 295.55 g/mol |

| CAS Number | 28061-69-0 |

| Density | 0.822 g/cm³ |

Data sourced from various chemical databases. chemsrc.comcir-safety.orgalkylhalide.com

Table 2: Computed Properties for 9-Octadecen-1-amine, N,N-dimethyl-, (9Z)- (Isomer)

| Property | Value |

|---|---|

| Molecular Formula | C20H41N |

| Exact Mass | 295.323899939 Da |

| IUPAC Name | (Z)-N,N-dimethyloctadec-9-en-1-amine |

| InChI Key | UQDUPRAWHLLKSA-KTKRTIGZSA-N |

Data sourced from PubChem. nih.gov

Properties

IUPAC Name |

N,N-dimethyloctadec-17-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4H,1,5-20H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABLCQIWURCHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865410 | |

| Record name | 17-Octadecen-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152849-96-2, 28061-69-0 | |

| Record name | N,N-Dimethyl-17-octadecen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152849-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecen-1-amine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecen-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 17-Octadecen-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Behavior and Mechanistic Fate of Octadecen 1 Amine, N,n Dimethyl

Environmental Distribution and Partitioning Dynamics

The distribution of Octadecen-1-amine, N,N-dimethyl- in the environment is largely dictated by its high affinity for solids and organic matter. Due to their cationic nature, long-chain aliphatic amines strongly adsorb to negatively charged particulates such as those found in soil, sediment, and suspended solids in water. nih.gov This strong adsorption significantly influences their mobility and bioavailability in the environment.

Releases of long-chain aliphatic amines are primarily expected to occur to water through wastewater treatment systems, with some direct releases from industrial sites. canada.ca Once in the aquatic environment, these compounds are expected to partition from the water column to suspended solids and sediment. nih.gov Releases to soil can occur through the application of biosolids from wastewater treatment plants. canada.ca

The octanol-water partition coefficient (Kow) is often used to predict the partitioning behavior of organic chemicals. However, for ionizable compounds like Octadecen-1-amine, N,N-dimethyl-, the log Kow may not be a suitable predictor of environmental partitioning. oecd.org For its shorter-chain analogue, N,N-dimethyldodecylamine, a calculated log Kow of 5.47 suggests a high potential for partitioning into fatty tissues. oecd.org However, due to its cationic nature, other partitioning coefficients are more relevant. An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 21,700 for N,N-dimethyldodecylamine indicates that it is expected to have no mobility in soil. nih.gov This strong adsorption to soil and sediment is a key factor in its environmental distribution.

Table 1: Predicted Physicochemical Properties and Partitioning for N,N-dimethyl-dodecanamine (a surrogate for Octadecen-1-amine, N,N-dimethyl-)

| Property | Value | Reference |

|---|---|---|

| Log Kow | 5.47 (calculated) | oecd.org |

This interactive table provides key partitioning data for a related compound, offering insights into the expected environmental behavior of Octadecen-1-amine, N,N-dimethyl-.

Biodegradation Pathways and Kinetics

Biodegradation is a critical process determining the ultimate fate of Octadecen-1-amine, N,N-dimethyl- in the environment. Studies on analogous compounds suggest that it has the potential to be biodegraded by microorganisms in various environmental compartments.

In the aqueous phase, the biodegradability of long-chain amines has been demonstrated. For instance, N,N-dimethyldodecylamine has been classified as readily biodegradable. oecd.org In a closed bottle test using activated sludge, it achieved approximately 70% biodegradation after 28 days, meeting the 10-day window criterion. oecd.org When river water was used as the inoculum, a total biodegradation of about 80% was observed after 28 days, also fulfilling the 10-day window. oecd.org The primary degradation of dodecyldimethylamine oxide, a related compound, was found to be rapid, occurring at 97.5% within two days.

The proposed biodegradation pathway for primary long-chain alkylamines involves a cleavage of the C-N bond to form an aldehyde, which is then further oxidized to the corresponding fatty acid. nih.govnih.gov This fatty acid can then be completely mineralized through β-oxidation. nih.gov While specific studies on Octadecen-1-amine, N,N-dimethyl- are lacking, it is plausible that a similar initial cleavage of the C-N bond occurs.

Given the strong tendency of Octadecen-1-amine, N,N-dimethyl- to partition to soil and sediment, its degradation in these environments is of high importance. Long-chain alkylamines have been shown to be biodegradable in soil. For example, Pseudomonas species have been isolated that can utilize primary alkylamines with chain lengths up to C18 as a sole source of carbon, nitrogen, and energy. nih.govnih.gov

Anaerobic degradation is also a potential pathway in anoxic environments like sediments and some soils. A study on the anaerobic degradation of primary long-chain alkylamines (C4 to C18) by a denitrifying bacterium, Pseudomonas stutzeri, showed that these compounds could be completely mineralized. nih.gov The degradation pathway was proposed to start with a C-N cleavage to form aldehydes, which are then oxidized to fatty acids. nih.gov Although there are no specific tests on the biodegradation of N,N-dimethyl-Octadecen-1-amine in sediments, its accumulation is a possibility if biodegradation is slow in the water phase. oecd.org The biodegradation of dimethylsilanediol, a compound with a dimethylamino group, has been demonstrated in soil, with both fungal and bacterial species capable of its cometabolism. nih.govnih.gov

Table 2: Biodegradation Data for Related Long-Chain Amines

| Compound | Test System | Result | Reference |

|---|---|---|---|

| N,N-dimethyldodecylamine | Closed Bottle Test (Activated Sludge) | ~70% in 28 days (readily biodegradable) | oecd.org |

| N,N-dimethyldodecylamine | Closed Bottle Test (River Water) | ~80% in 28 days (readily biodegradable) | oecd.org |

This interactive table summarizes biodegradation findings for similar compounds, indicating the potential for Octadecen-1-amine, N,N-dimethyl- to be degraded in the environment.

Abiotic Degradation Processes and Environmental Stability

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of Octadecen-1-amine, N,N-dimethyl- in the environment. This compound is described as a combustible material that may burn but does not ignite readily. chemicalbook.com When heated to decomposition, it may emit toxic fumes of nitrogen oxides. nih.gov

In terms of chemical reactivity, N,N-Dimethyloctadecylamine, the saturated analogue, neutralizes acids in exothermic reactions. chemicalbook.com It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. chemicalbook.com

While specific data on the hydrolysis of Octadecen-1-amine, N,N-dimethyl- is limited, tertiary amides are generally known to be more resistant to hydrolysis than primary and secondary amides. nist.gov The degradation of tertiary alkylamines has been observed during chlorination and ozonation processes in water treatment. nih.govthermofisher.com

Photodegradation can be an important fate process for some amines. Vapor-phase N,N-dimethyl-1-dodecanamine is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 4 hours. nih.gov The indirect photodegradation of amine drugs in aqueous solution has been observed in the presence of nitrate (B79036) and humic substances under simulated sunlight, primarily due to the attack of hydroxyl radicals. upb.ro

Ecological Bioaccumulation Potential and Pathways

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. For long-chain aliphatic amines like Octadecen-1-amine, N,N-dimethyl-, the potential for bioaccumulation exists due to their lipophilicity.

For N,N-dimethyldodecylamine, a shorter-chain analogue, an estimated bioconcentration factor (BCF) of 310 suggests a high potential for bioconcentration in aquatic organisms. nih.gov However, it is important to note that for surface-active substances, the log Kow may not be a reliable predictor of the BCF. oecd.org

A study on the biotransformation of cationic surfactants in fish liver S9 fractions showed that tertiary alkylamines, including N,N-dimethyltetradecylamine (T14), N,N-dimethylhexadecylamine (T16), and N,N-dimethyloctadecylamine (T18), have the potential for biotransformation. nih.gov The study also reported bioaccumulation factors (BAFs) for T16 and T18 in round sardinella from a coastal environment of approximately 7,500 L/kg and 31,000 L/kg, respectively. nih.gov This indicates a high bioaccumulation potential. The bioconcentration of several cationic surfactants in rainbow trout showed that BCFs were influenced by the structure of the amine. nih.gov

The molecular size of a chemical can also influence its bioaccumulation potential, with a proposed threshold for low bioaccumulation potential for chemicals with a maximum diameter (Dmax aver) below 17.1 Å in water. nih.gov The long alkyl chain of Octadecen-1-amine, N,N-dimethyl- suggests that it may exceed this threshold.

Table 3: Bioaccumulation Data for Related Tertiary Amines

| Compound | Species | Value | Type | Reference |

|---|---|---|---|---|

| N,N-dimethyldodecylamine | Aquatic Organisms | 310 | BCF (estimated) | nih.gov |

| N,N-dimethylhexadecylamine (T16) | Round Sardinella | ~7,500 L/kg | BAF | nih.gov |

This interactive table presents bioaccumulation data for similar long-chain tertiary amines, highlighting the potential for Octadecen-1-amine, N,N-dimethyl- to accumulate in aquatic organisms.

Mechanistic Investigations of Octadecen 1 Amine, N,n Dimethyl Interactions

Non-Clinical Biochemical Interactions

Interaction with Lipid Bilayers and Biological Membranes

As an amphiphilic molecule, Octadecen-1-amine, N,N-dimethyl- readily interacts with and integrates into lipid bilayers, the fundamental structure of biological membranes. While direct studies on this specific amine are limited, research on its close derivative, N,N-dimethyl-N-octadecenylamine-N-oxide (C18NO), provides significant insight into these interactions.

A 2014 study using small-angle neutron scattering (SANS) investigated the effects of a homologous series of N,N-dimethyl-N-alkylamine-N-oxides (CnNO), including the C18 variant, on unilamellar vesicles made of 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC). nih.gov The study revealed that these surfactant molecules intercalate into the DOPC lipid bilayer, causing distinct structural changes. nih.gov

The intercalation of the C18NO molecule was found to slightly alter the area per lipid molecule. nih.gov A more pronounced effect was observed in the thickness of the bilayer's hydrocarbon region, which decreased upon the insertion of the amine oxide molecules. This effect was dependent on both the concentration of the surfactant and the length of its alkyl chain. nih.gov Specifically, for the C18 variant, the change in the hydrocarbon region thickness was minimal compared to shorter-chain amine oxides, suggesting a more ordered integration that aligns with the existing lipid structure. nih.gov

The general mechanism involves the hydrophobic oleyl tail inserting into the nonpolar core of the lipid bilayer, while the polar head group resides near the aqueous interface. This insertion can disrupt the native packing of the phospholipids, altering membrane properties such as fluidity and permeability. Studies on other membrane-active molecules have shown that such intercalation can increase the disorder of the lipid acyl chains, leading to a more fluid membrane state. mdpi.com

Table 1: Effect of N,N-dimethyl-N-alkylamine-N-oxides (CnNO) Intercalation on DOPC Bilayer Structural Parameters Data derived from a study on N-oxide derivatives, used here as an analogue.

| Parameter | Observation upon CnNO Intercalation | Controlling Factors | Reference |

|---|---|---|---|

| Bilayer Hydrocarbon Region Thickness | Decreases | Effect increases with surfactant concentration and decreases with longer alkyl chains (e.g., C18). | nih.gov |

| Lateral Area per Lipid Molecule | Increases | Partial lateral area for C12-C16NO was ~37 Ų, while for C18NO it was ~39 Ų. | nih.gov |

| Membrane Fluidity/Order | Generally increases fluidity (decreases order) | Dependent on the specific lipid composition and the structure of the intercalating molecule. | mdpi.com |

Elucidation of Non-Specific Biotic Modes of Action

The biotic mode of action for surfactants like Octadecen-1-amine, N,N-dimethyl- is often non-specific and stems directly from their ability to disrupt cell membranes. This compound is known for its use in applications requiring sterilization and anti-corrosion properties, which points to a broad-spectrum biocidal activity. whamine.com

The primary mechanism is the loss of membrane integrity. At physiological pH, the tertiary amine group can be protonated, imparting a positive charge to the head group. This allows for an initial electrostatic attraction to negatively charged components commonly found on the surface of microbial membranes, such as teichoic acids in Gram-positive bacteria or the outer membrane of Gram-negative bacteria.

Following this initial binding, the long, hydrophobic C18 tail penetrates and embeds within the lipid bilayer. The accumulation of these foreign molecules disrupts the ordered lipid packing, creating pores and leading to increased membrane permeability. This compromises the cell's ability to maintain essential ion gradients and control the passage of substances, ultimately causing leakage of cytoplasmic contents and cell death. This membrane-disrupting activity is considered a non-specific mode of action because it is based on the fundamental physicochemical properties of the surfactant and the universal structure of biological membranes, rather than interaction with a specific protein or enzyme target.

Intermolecular Interactions and Self-Assembly

Beyond its interaction with existing surfaces, the amphiphilic character of Octadecen-1-amine, N,N-dimethyl- drives its self-assembly into organized structures in solution and its adsorption at interfaces.

Micellization Behavior and Aggregate Formation

In aqueous environments, surfactant molecules like Octadecen-1-amine, N,N-dimethyl- spontaneously assemble into larger aggregates to minimize the unfavorable contact between their hydrophobic tails and water. The most common of these structures are micelles. This process, known as micellization, occurs above a specific concentration called the critical micelle concentration (CMC). Below the CMC, the molecules exist primarily as monomers. Above the CMC, they form spherical or cylindrical aggregates with the hydrophobic tails sequestered in the core and the polar head groups forming a hydrophilic shell that faces the water.

The thermodynamics of micellization are well-studied for similar surfactants. researchgate.net The process is typically spontaneous, as indicated by a negative Gibbs free energy of micellization (ΔG°m). The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization are temperature-dependent. For many conventional surfactants, the process is entropy-driven at lower temperatures, due to the release of ordered water molecules from around the hydrophobic chains, and becomes more enthalpy-driven at higher temperatures. researchgate.net

The CMC and the size/shape of the aggregates are influenced by factors such as temperature, pH (which affects the protonation of the amine head group), and the presence of electrolytes, which can shield electrostatic repulsion between the head groups and promote aggregation at lower concentrations. researchgate.net While primarily forming micelles, related amphiphiles have also been shown to form other structures like vesicles under specific conditions. researchgate.net

Table 2: Illustrative Thermodynamic Parameters of Micellization for a Cationic Surfactant This table presents generalized data for conceptual understanding, drawing analogies from related compounds.

| Thermodynamic Parameter | Typical Sign/Value | Interpretation | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG°m) | Negative | Indicates a spontaneous process of micelle formation. | researchgate.net |

| Enthalpy (ΔH°m) | Variable (can be positive or negative) | Reflects the heat change; often endothermic at low temperatures and exothermic at high temperatures. | researchgate.net |

| Entropy (ΔS°m) | Positive | Shows the process is often driven by an increase in disorder, primarily from the hydrophobic effect. | researchgate.net |

Adsorption and Desorption Dynamics on Solid Substrates

The surface-active properties of Octadecen-1-amine, N,N-dimethyl- also lead to its adsorption at solid-liquid and solid-air interfaces. This behavior is fundamental to its role in applications like corrosion inhibition and surface modification. When introduced into a nonpolar solvent, the molecule tends to adsorb onto solid substrates.

The mechanism of adsorption typically involves the polar dimethylamino head group interacting with active sites on the solid surface, which may involve hydrogen bonding or electrostatic interactions, depending on the nature of the substrate. researchgate.net The long, nonpolar oleyl tail then orients away from the surface, forming a hydrophobic layer. This process can often be described by the Langmuir adsorption isotherm, which assumes the formation of a single molecular layer (monolayer) on the surface, with a finite number of identical adsorption sites. researchgate.net

Desorption is the reverse process, where the adsorbed molecules detach from the surface and re-enter the bulk phase. This can be triggered by various factors, including:

Temperature Increase: Providing thermal energy can overcome the interaction energy holding the molecule to the surface, a principle used in temperature-programmed desorption (TPD) studies. nih.gov

Solvent Change: Introducing a solvent with a higher affinity for the substrate or the adsorbate can displace the adsorbed layer.

pH Shift: For surfaces and molecules where electrostatic interactions are dominant, changing the pH can alter surface charges and lead to desorption.

The balance between adsorption and desorption is a dynamic equilibrium that determines the surface coverage and the effectiveness of the molecule in modifying the substrate's properties.

Table 3: Factors Influencing Adsorption/Desorption Dynamics

| Factor | Effect on Adsorption | Effect on Desorption | Reference |

|---|---|---|---|

| Concentration in Bulk Phase | Increases with higher concentration (up to saturation). | Decreases with higher bulk concentration. | researchgate.net |

| Temperature | Can increase or decrease depending on the thermodynamics of the interaction. | Generally increases with higher temperature. | nih.gov |

| Substrate Surface Energy | Higher for high-energy surfaces. | Lower for high-energy surfaces. | nih.gov |

| Solvent Polarity | Dependent on the relative affinities of the solute for the solvent vs. the surface. | Can be induced by a solvent that strongly solvates the molecule or the surface. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Octadecen 1 Amine, N,n Dimethyl

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a fundamental tool for elucidating the intricate details of molecular structure. Techniques such as NMR, FT-IR, and mass spectrometry offer complementary information to build a complete picture of the molecule's architecture and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom. For Octadecen-1-amine, N,N-dimethyl-, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The signals from protons on carbons adjacent to the electron-withdrawing nitrogen atom typically appear downfield, in the range of 2.3-3.0 ppm. libretexts.org For a similar compound, N,N-dimethyloctadecylamine (the saturated analog), the protons of the two methyl groups attached to the nitrogen appear as a singlet at approximately 2.21 ppm, while the methylene (B1212753) group adjacent to the nitrogen (α-CH₂) shows a triplet around 2.23 ppm. chemicalbook.com The long aliphatic chain produces a large, overlapping signal in the 1.2-1.5 ppm region, and the terminal methyl group (ω-CH₃) gives a triplet at about 0.88 ppm. chemicalbook.com For Octadecen-1-amine, N,N-dimethyl-, additional signals corresponding to the protons on the carbon-carbon double bond (olefinic protons) would be expected in the region of 5.3-5.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. In related N-alkyl-N,N-dimethylamine-N-oxides, the chemical shifts are sensitive to their local environment. researchgate.net For the saturated analog, N,N-dimethyloctadecylamine, the carbons of the N-methyl groups are found around 45.4 ppm, with the α-carbon appearing near 59.8 ppm. The carbons of the long alkyl chain resonate between approximately 22.7 and 31.9 ppm. The introduction of a double bond in Octadecen-1-amine, N,N-dimethyl- would result in two distinct signals for the sp²-hybridized carbons of the alkene group, typically appearing in the downfield region of the spectrum, around 129-130 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Octadecen-1-amine, N,N-dimethyl-

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Terminal -CH₃ | ~0.88 | ~14.1 |

| -(CH₂)n- Chain | ~1.2-1.4 | ~22.7-31.9 |

| -CH₂-CH=CH- | ~2.0 | ~27.2 |

| -CH=CH- | ~5.3-5.4 | ~129-130 |

| -CH₂-N | ~2.2-2.3 | ~59.8 |

| N-(CH₃)₂ | ~2.2 | ~45.4 |

Note: Data is compiled and extrapolated from spectra of similar long-chain amines and alkenes. chemicalbook.comresearchgate.netchemicalbook.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Octadecen-1-amine, N,N-dimethyl- is characterized by vibrations of its aliphatic chain, the tertiary amine group, and the C=C double bond.

The key absorption bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations within the long methylene (-CH₂) and methyl (-CH₃) groups of the octadecenyl chain.

C=C Stretching: A weak to medium absorption band around 1640-1660 cm⁻¹ indicates the presence of the C=C double bond. rsc.org

C-N Stretching: The stretching vibration of the C-N bond in aliphatic tertiary amines is typically observed in the 1000-1250 cm⁻¹ range. libretexts.org

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretching | 2850-3000 | Strong |

| Alkene C=C | Stretching | 1640-1660 | Weak-Medium |

| Alkyl CH₂/CH₃ | Bending | 1375-1465 | Medium |

| Tertiary Amine C-N | Stretching | 1000-1250 | Medium |

Note: Data is based on established infrared spectroscopy correlation tables and spectra of similar compounds. libretexts.orgrsc.org

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the analyte.

For aliphatic amines, a key fragmentation pathway is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org This process results in the formation of a resonance-stabilized nitrogen-containing cation. For Octadecen-1-amine, N,N-dimethyl-, the most significant α-cleavage would involve the loss of a C₁₇H₃₃ radical from the molecular ion, leading to a prominent base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.

The molecular ion peak (M⁺) for Octadecen-1-amine, N,N-dimethyl- (C₂₀H₄₁N) would be expected at an m/z of 295. Consistent with the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org The molecular ion for long-chain aliphatic amines is often weak or not observed. youtube.com Other fragments would arise from cleavage along the alkyl chain, typically producing a series of clusters of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 295 | [C₂₀H₄₁N]⁺ | Molecular Ion (M⁺) |

| 58 | [C₃H₈N]⁺ | α-Cleavage, loss of C₁₇H₃₃ radical (Base Peak) |

| Various | [CnH₂n]⁺, [CnH₂n₊₁]⁺ | Fragmentation of the alkyl chain |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aliphatic amines. libretexts.orglibretexts.org

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. Simple, saturated alkylamines exhibit weak absorption bands in the far UV region, typically around 200 nm, which are of limited analytical use. libretexts.org These absorptions are due to n→σ* transitions, where a non-bonding electron from the nitrogen atom is excited to a sigma anti-bonding orbital. The presence of a single, non-conjugated double bond in the octadecenyl chain results in a π→π* transition, but this also typically occurs at wavelengths below 200 nm and is difficult to measure with standard spectrophotometers. msu.edu Therefore, UV-Visible spectroscopy is not a primary technique for the detailed characterization of Octadecen-1-amine, N,N-dimethyl-.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light at one wavelength and then emits it at a longer wavelength. Aliphatic tertiary amines are generally considered non-fluorescent or very weakly fluorescent in solution. acs.org Strong fluorescence in tertiary amines has primarily been observed in the vapor phase. acs.org For analytical purposes, aliphatic amines are often derivatized with a fluorescent tag to enable sensitive detection. nih.govnih.gov Without such modification, Octadecen-1-amine, N,N-dimethyl- is not expected to exhibit significant native fluorescence.

Thermal and Electrochemical Characterization Methods

Thermal analysis techniques like TGA and DSC are used to study the effect of heat on a material, providing information on its stability and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a compound. For long-chain amines like oleylamine (B85491) (the primary amine analog), thermal decomposition begins at temperatures around 200 °C. researchgate.net When such amines are bonded to a surface, their decomposition temperature can increase, indicating a strong interaction. researchgate.net A TGA thermogram for pure Octadecen-1-amine, N,N-dimethyl- would be expected to show a single, sharp weight loss step beginning above 150-200 °C, corresponding to its volatilization and/or decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and boiling points. For a long-chain molecule like Octadecen-1-amine, N,N-dimethyl-, a DSC curve would show an endothermic peak corresponding to its melting point. The exact melting point would depend on the purity and the specific isomer (cis/trans) of the double bond.

Due to the lack of specific experimental data in the searched literature for Octadecen-1-amine, N,N-dimethyl-, the exact temperatures for these thermal events are not provided here.

Cyclic Voltammetry and Advanced Electrochemical Studies

The electrochemical behavior of aliphatic amines, including tertiary amines like Octadecen-1-amine, N,N-dimethyl-, has been a subject of extensive research, primarily focusing on their oxidation mechanisms. mdpi.com While specific cyclic voltammetry studies exclusively detailing Octadecen-1-amine, N,N-dimethyl- are not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the general principles established for simple and long-chain tertiary aliphatic amines. mdpi.com

The fundamental electrochemical oxidation mechanism for a tertiary amine is generally independent of the specific organic substituents attached to the nitrogen atom. mdpi.com The process typically involves the initial removal of an electron from the non-bonding orbital of the nitrogen atom to form a radical cation. This is followed by the loss of a proton from an adjacent carbon atom, leading to the formation of a carbon-centered radical. Subsequent oxidation and reaction with nucleophiles present in the medium (such as water or the solvent) ultimately yield a secondary amine and an aldehyde or ketone. mdpi.com

The study of such reactions often employs working electrodes like glassy carbon (GC) in various solvent systems, such as acetonitrile (B52724) or alcohol-water mixtures, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate. mdpi.com Advanced electrochemical studies can provide insights into reaction kinetics, mechanisms, and the potential for electrosynthesis of novel compounds derived from Octadecen-1-amine, N,N-dimethyl-.

Chromatographic Separation Techniques and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of Octadecen-1-amine, N,N-dimethyl-, both in its pure form and within complex mixtures or polymeric structures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gel Permeation Chromatography (GPC) are particularly vital.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Octadecen-1-amine, N,N-dimethyl-. However, the analysis of amines by GC presents several challenges. chromatographyonline.com Due to their basicity and polarity, primary and secondary amines, and to a lesser extent tertiary amines, are prone to interacting with the active sites on standard silica-based columns and supports, leading to poor peak shape (tailing) and potential sample loss. labrulez.com

To achieve reliable and reproducible analysis of Octadecen-1-amine, N,N-dimethyl-, several strategies are employed:

Column Deactivation: Utilizing specially deactivated columns is essential. Packings treated with a basic compound, such as potassium hydroxide (B78521) (KOH), can significantly reduce the adsorptive interactions and improve peak symmetry. labrulez.com

Derivatization: Converting the amine into a less polar, more volatile derivative is a common approach. researchgate.net Acylation or silylation reactions can be used to protect the active amine group, enhancing chromatographic performance and improving mass spectral properties. researchgate.net

Solvent Choice: The choice of solvent can impact the analysis. For instance, using solvents like methanol (B129727) or ethanol (B145695) can sometimes lead to the formation of condensation products in the hot GC inlet, altering the analyte and complicating the chromatogram. nih.gov

The mass spectrometer detector provides definitive identification by furnishing a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for Octadecen-1-amine, N,N-dimethyl-, and allows for its quantification even at trace levels.

Table 1: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Fused-silica capillary column with a basic, deactivated stationary phase (e.g., coated with KOH) | To minimize peak tailing and analyte adsorption. labrulez.com |

| Injector Temperature | 250-280 °C | To ensure complete volatilization of the long-chain amine. |

| Oven Program | Temperature gradient (e.g., initial hold at 100°C, ramp to 300°C) | To separate the target amine from other components in a mixture based on boiling points. chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Detector | Mass Spectrometer (MS) | To provide mass fragmentation patterns for structural identification and quantification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra. chromatographyonline.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization

When Octadecen-1-amine, N,N-dimethyl- is incorporated into a polymer, either as part of the monomer unit or as a functional end-group, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes the essential tool for characterizing the resulting macromolecule. selectscience.netyoutube.com GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. selectscience.net

The analysis of polymers containing amine functionalities, however, presents unique challenges. The basic amine groups can adsorb onto the packing material of the GPC columns, especially conventional silica-based columns. polymer.co.kr This interaction disrupts the size-based separation mechanism, leading to delayed elution times and erroneously low molecular weight calculations. nih.gov

Optimizing GPC analysis for polymers containing Octadecen-1-amine, N,N-dimethyl- requires specific experimental conditions:

Eluent and Additives: The mobile phase must be chosen to minimize interactions between the polymer and the column. For polymers soluble in organic solvents like dimethylformamide (DMF), adding salts such as lithium bromide (LiBr) is a common practice. polymer.co.krlcms.cz The salt ions shield the charges on the polymer and the column surface, suppressing unwanted interactions. For aqueous systems, buffers are used to control ionic strength and pH. nih.gov

Column Selection: Specialized columns, such as those designed for cationic polymers, may be necessary to prevent strong adsorption and achieve accurate separation. polymer.co.kr

These tailored analytical conditions are crucial for obtaining accurate molecular weight information, which is fundamental to understanding the polymer's physical and chemical properties. selectscience.net

Table 2: Example GPC Conditions for Amine-Containing Polymers

| Parameter | Condition | Rationale |

|---|---|---|

| Columns | Set of columns designed for polar polymers or cationic polymers (e.g., Ultrahydrogel) | To prevent strong adsorption of amine groups onto the stationary phase. nih.gov |

| Mobile Phase (Eluent) | 0.5 M NaNO₃ or DMF with 0.1% LiBr | To increase ionic strength and screen electrostatic interactions between the polymer and column. polymer.co.krlcms.cz |

| Flow Rate | 1.0 mL/min | A standard flow rate for consistent and reproducible separation. researchgate.net |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | RI is a universal detector for concentration, while ELSD is suitable for non-UV-absorbing polymers. lcms.cz |

| Calibration | Polystyrene or Polyethylene glycol (PEG) standards | To create a calibration curve relating elution time to molecular weight. selectscience.netnih.gov |

Theoretical and Computational Chemistry Approaches to Octadecen 1 Amine, N,n Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. mpg.deyoutube.comyoutube.com These first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. mpg.denih.gov

First-Principles Studies of Molecular Properties

First-principles studies, primarily using DFT, can elucidate the fundamental electronic and structural properties of Octadecen-1-amine, N,N-dimethyl-. By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation.

A key aspect of understanding the reactivity of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. youtube.comlew.roschrodinger.com For aliphatic amines, the HOMO is typically localized on the nitrogen atom, indicating its nucleophilic character. researchgate.net In the case of Octadecen-1-amine, N,N-dimethyl-, the double bond in the octadecenyl chain also contributes to the electronic landscape and potential reactivity.

Quantum chemical calculations can also determine other important electronic properties, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Octadecen-1-amine, N,N-dimethyl-, the MEP would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, and a region of higher electron density associated with the C=C double bond.

Table 1: Predicted Electronic Properties of Aliphatic Amines from Quantum Chemical Calculations

| Property | Significance | Expected Trend for Octadecen-1-amine, N,N-dimethyl- |

| HOMO Energy | Electron-donating ability | Relatively high, localized on the nitrogen atom. |

| LUMO Energy | Electron-accepting ability | Influenced by the alkyl chain and amine group. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| Dipole Moment | Polarity of the molecule | A non-zero dipole moment due to the polar amine group. |

| Mulliken Atomic Charges | Partial charges on individual atoms | Negative charge on the nitrogen atom. |

Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic positions. q-chem.comvasp.at For Octadecen-1-amine, N,N-dimethyl-, these calculations would predict characteristic vibrational modes, such as the C-H stretching of the alkyl chain, the C=C stretching of the double bond, and the C-N stretching and bending modes of the dimethylamino group. dtic.mil While calculated frequencies often require scaling to match experimental values, they provide a valuable theoretical spectrum. dtic.mil

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govmdpi.comnih.gov These calculations can provide theoretical ¹³C and ¹H NMR spectra, which are invaluable for structural elucidation. nih.govdocbrown.info For Octadecen-1-amine, N,N-dimethyl-, predicting the chemical shifts of the carbon atoms in the long alkyl chain, the carbons of the double bond, and the methyl carbons attached to the nitrogen would be crucial for its characterization.

Molecular Dynamics Simulations for Conformational and Interfacial Studies

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics of a single molecule or the collective behavior of molecules in solution or at interfaces. nih.gov

Modeling of Solution-Phase Behavior

In the solution phase, the long, flexible octadecenyl chain of Octadecen-1-amine, N,N-dimethyl- can adopt a multitude of conformations. MD simulations can be used to explore this conformational landscape, revealing the preferred shapes of the molecule in different solvent environments. By analyzing the trajectories of the atoms over time, properties such as the radius of gyration and end-to-end distance of the alkyl chain can be calculated, providing a measure of the molecule's compactness.

The interactions between the solute and solvent molecules are also a key aspect of solution-phase behavior. MD simulations can detail the solvation structure around the polar dimethylamino head group and the nonpolar alkyl tail, helping to understand how the molecule is stabilized in a particular solvent.

Simulation of Adsorption at Interfaces

Octadecen-1-amine, N,N-dimethyl- is a surfactant-like molecule, with a hydrophilic amine head group and a long hydrophobic tail. This amphiphilic nature suggests that it will have a strong tendency to adsorb at interfaces, such as the air-water or oil-water interface. MD simulations are particularly well-suited for studying these interfacial phenomena at a molecular level. nih.govrsc.orgresearchgate.netbit.edu.cn

Simulations can model the process of surfactant molecules spontaneously assembling at an interface, reducing the interfacial tension. rsc.org By analyzing the density profiles of the system, the orientation of the molecules at the interface can be determined. It is expected that the dimethylamino group of Octadecen-1-amine, N,N-dimethyl- would be oriented towards the polar phase (e.g., water), while the hydrophobic octadecenyl chain would extend into the nonpolar phase (e.g., oil or air). nih.gov

Key parameters that can be extracted from such simulations include the interfacial thickness, the area per molecule at the interface, and the ordering of the alkyl chains. rsc.org These parameters are crucial for understanding the packing and stability of the surfactant monolayer. The diffusion of the surfactant molecules along the interface can also be calculated, providing information about the fluidity of the adsorbed layer.

Table 2: Typical Outputs from Molecular Dynamics Simulations of Surfactants at Interfaces

| Simulation Output | Information Provided | Relevance to Octadecen-1-amine, N,N-dimethyl- |

| Density Profile | Distribution of molecules along the axis perpendicular to the interface. | Shows the segregation of the amine head and alkyl tail at the interface. |

| Interfacial Thickness | The width of the transition region between the two phases. | Indicates the extent of mixing and the structure of the interfacial layer. |

| Area per Molecule | The average surface area occupied by a single surfactant molecule. | Relates to the packing density of the surfactant monolayer. |

| Order Parameter | The degree of alignment of the alkyl chains. | Describes the conformational order of the hydrophobic tails at the interface. |

| Diffusion Coefficient | The rate of lateral movement of molecules within the interface. | Characterizes the fluidity and dynamics of the adsorbed film. |

This table is a generalized representation of data obtainable from MD simulations of long-chain amine surfactants, as specific simulation results for Octadecen-1-amine, N,N-dimethyl- were not found in the searched literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals based on data from similar compounds. researchgate.netresearchgate.net

For aliphatic amines, SAR and QSAR studies have often focused on their toxicological profiles. nih.gov The biological activity of these compounds is influenced by factors such as the length of the alkyl chain, the degree of substitution on the nitrogen atom (primary, secondary, or tertiary), and the presence of other functional groups. researchgate.netnih.gov

In the context of Octadecen-1-amine, N,N-dimethyl-, QSAR models could be developed to predict its potential for aquatic toxicity, skin irritation, or other biological effects. nih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical's structure and properties. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

For long-chain aliphatic amines, hydrophobicity, often quantified by the octanol-water partition coefficient (logP), is a key descriptor in many QSAR models for aquatic toxicity. canada.ca The long octadecenyl chain of Octadecen-1-amine, N,N-dimethyl- would confer significant hydrophobicity, which would be a major determinant in its predicted biological activity. The tertiary nature of the amine group would also be a critical feature in these models.

Table 3: Common Descriptors in QSAR Models for Aliphatic Amine Toxicity

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of Carbon Atoms | General size and bulk of the molecule. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity and potential for bioaccumulation. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Relates to the electronic reactivity and polar interactions. |

This table outlines general descriptor types used in QSAR modeling for aliphatic amines. Specific models for Octadecen-1-amine, N,N-dimethyl- would require dedicated experimental data for development and validation.

Predictive Models for Environmental Fate Parameters

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, and soil. researchgate.net Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR), are frequently used to estimate these parameters based on the chemical's molecular structure. researchgate.net These models are built on the principle that the structure of a chemical dictates its physicochemical properties and, consequently, its environmental behavior.

Research into the degradation of amines has led to the development of sophisticated predictive models, including multiple linear regression and machine learning approaches. acs.org A key application of these models is to correlate the chemical structure of amines with their rate of oxidative degradation. nih.gov Studies have shown that for various types of amines, including tertiary amines like Octadecen-1-amine, N,N-dimethyl-, specific structural features are critical in determining their stability. nih.govnih.gov

One of the most significant structural features for long-chain amines is the length of the alkyl chain. acs.org Longer alkyl chains have been found to decrease the rate of degradation, a factor attributed to both electronic effects and steric hindrance. nih.gov Therefore, the C18 chain of Octadecen-1-amine, N,N-dimethyl- would be predicted to confer a higher degree of persistence compared to shorter-chain amines. Furthermore, as a tertiary amine, its degradation rate is generally lower than that of primary and secondary amines, which have more reactive N-H bonds. nih.govacs.org

Predictive models for amine degradation often incorporate a variety of molecular descriptors calculated from the chemical structure. acs.org These can include physicochemical properties like pKa and dipole moment, as well as topological descriptors that quantify the molecule's shape and branching. nih.gov By training these models on datasets of amines with known degradation rates, it becomes possible to predict the behavior of new or untested compounds. acs.org While a high percentage of published QSAR models for environmental fate are considered potentially reproducible (around 56%), it highlights the importance of transparent reporting of model details, including the chemical structures, experimental data, and mathematical equations used. nih.gov

Table 1: Predictive Models and Descriptors for Amine Degradation

| Model Type | Key Structural Descriptors | Predicted Parameter | Relevance to Octadecen-1-amine, N,N-dimethyl- |

| Quantitative Structure-Activity Relationship (QSAR) | Log P (Octanol-Water Partition Coefficient), pKa, Molecular Weight, Topological Descriptors. researchgate.netnih.gov | Biodegradation Rate, Soil Sorption Coefficient (Koc), Bioconcentration Factor (BCF). researchgate.net | The high lipophilicity (predicted XlogP of 8.6) and long alkyl chain suggest strong partitioning to soil/sediment and potential for bioaccumulation. uni.lu |

| Multiple Linear Regression (MLR) | Dipole Moment, pKa Value, Jurs Descriptors (Topological). nih.gov | Oxidative Degradation Rate. nih.gov | The model would use the calculated dipole moment and basicity (pKa) of the tertiary amine group to estimate its susceptibility to oxidation. |

| Machine Learning (e.g., CatBoost) | Number of Amino/Hydroxyl Groups, Alkyl Chain Length, Steric Hindrance Parameters. acs.orgnih.gov | Degradation Rate under specific oxidative conditions. acs.orgnih.gov | The model would predict a slower degradation rate due to the long alkyl chain and the specific reactivity of a tertiary amine. nih.govacs.org |

Derivation of Mechanistic Insights from Computational Data

Beyond predicting fate parameters, computational chemistry offers profound mechanistic insights into how and why a molecule like Octadecen-1-amine, N,N-dimethyl- reacts. saudijournals.com Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow researchers to explore the molecule's electronic structure, identify reactive sites, and map out potential reaction pathways. saudijournals.com

For Octadecen-1-amine, N,N-dimethyl-, the key reactive centers are the lone pair of electrons on the nitrogen atom, the carbon-nitrogen bonds, and the carbon-carbon double bond within the octadecenyl chain. Computational methods can be used to calculate properties that illuminate the reactivity at these sites:

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. The nitrogen atom in the dimethylamino group is a site of high electron density, making it a primary target for electrophilic attack (e.g., by oxidants).

Bond Dissociation Energies: By calculating the energy required to break specific bonds, computational models can predict the most likely initial step in a degradation process. For instance, the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen atom is often a key step in the oxidation of amines, leading to the formation of a free radical. acs.org

Reaction Pathway Modeling: Computational chemists can model the entire sequence of a chemical reaction, including the transition states between reactants, intermediates, and products. This allows for the elucidation of complex degradation mechanisms, such as oxidation, and helps to identify the likely degradation products. QSAR models have been developed to predict the rate constants for reactions between antioxidants (like aromatic amines) and peroxyl radicals, demonstrating the power of these methods in simulating kinetic parameters. mdpi.com

These computational insights are crucial for building a complete picture of the environmental behavior of Octadecen-1-amine, N,N-dimethyl-. They provide the fundamental, molecule-level explanations for the macroscopic parameters predicted by QSAR models. saudijournals.com By understanding the reaction mechanisms, scientists can better predict the formation of transformation products and develop more robust models for environmental risk assessment.

Table 2: Computational Methods and Derived Mechanistic Insights

| Computational Method | Derived Insight | Application to Octadecen-1-amine, N,N-dimethyl- |

| Density Functional Theory (DFT) | Electron Density Distribution, Frontier Molecular Orbitals (HOMO/LUMO), Bond Energies. saudijournals.com | Identifies the nitrogen atom and the C=C double bond as primary sites for electrophilic attack and oxidation. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis, Solvation Effects, Intermolecular Interactions. saudijournals.com | Simulates how the long alkyl chain interacts with environmental phases like water or organic matter in soil, affecting its bioavailability and transport. |

| Transition State Theory | Reaction Energy Barriers, Rate Constants, Reaction Pathways. mdpi.com | Elucidates the step-by-step mechanism of degradation (e.g., oxidation), predicting the most favorable reaction pathways and the structure of potential transformation products. |

Future Directions and Emerging Research Avenues for Octadecen 1 Amine, N,n Dimethyl

Exploration of Novel Advanced Materials Applications

The unique amphiphilic nature of Octadecen-1-amine, N,N-dimethyl-, with its long hydrophobic oleyl tail and polar dimethylamino headgroup, makes it a prime candidate for a variety of advanced materials applications. Future research is anticipated to focus on harnessing these properties for the creation of sophisticated, functional materials.

One promising area is in the synthesis of tailored nanomaterials . The related primary amine, oleylamine (B85491), is already widely used as a surfactant and solvent in the synthesis of diverse nanoparticle systems. Researchers are likely to explore the use of Octadecen-1-amine, N,N-dimethyl- as a templating or capping agent to control the size, shape, and surface properties of metallic, metal oxide, and semiconductor nanostructures. Its tertiary amine headgroup could offer different coordination and stabilization characteristics compared to primary amines, potentially leading to novel nanoparticle morphologies and functionalities.

Another significant research direction is the development of smart or stimuli-responsive materials . These are advanced materials designed to react in a predictable way to environmental stimuli such as changes in temperature, pH, or light. By incorporating Octadecen-1-amine, N,N-dimethyl- or its derivatives into polymer matrices or hydrogels, it may be possible to create systems that exhibit controlled release of encapsulated agents or change their physical properties on demand. For instance, its N-oxide derivative can be integrated into zwitterionic polymers for applications in drug delivery and precision therapy, leveraging their antifouling properties and affinity for cell membranes mdpi.comresearchgate.net.

The potential applications for Octadecen-1-amine, N,N-dimethyl- in advanced materials are summarized in the table below.

| Potential Application Area | Research Focus | Desired Outcome |

| Nanomaterial Synthesis | Use as a templating or capping agent. | Precise control over nanoparticle size, shape, and surface chemistry. |

| Smart Materials | Incorporation into stimuli-responsive polymers and hydrogels. | Materials with tunable properties for applications like controlled drug release. |

| Self-Healing Composites | Integration into polymer matrices as a healing agent. | Enhanced material longevity and durability. |

| Advanced Coatings | Formulation of functional surface coatings. | Surfaces with tailored wettability, anti-fouling, or anti-static properties. |

Development of Sustainable Synthetic Pathways

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For fatty amines like Octadecen-1-amine, N,N-dimethyl-, this translates to a concerted effort to move away from traditional, energy-intensive synthetic routes that often rely on harsh conditions and hazardous reagents.

A key area of emerging research is the development of one-pot catalytic systems . Recently, a heterogeneous catalytic system has been reported for the one-pot synthesis of N,N-dimethylalkylamines from fatty acids or their methyl esters. rsc.org This process utilizes recyclable catalysts, such as ortho-Nb₂O₅ for the amidation step and PtVOₓ/SiO₂ for the subsequent hydrogenation, offering a more sustainable and industrially applicable method with high yields. rsc.org

Biocatalytic and enzymatic synthesis represents another frontier in the green production of fatty amines. Researchers are exploring the use of enzymes like lipases, carboxylic acid reductases (CAR), and transaminases (ω-TA) to create biocatalytic cascades that can convert renewable feedstocks like triglycerides and vegetable oils directly into fatty amines under mild conditions. researchgate.netnih.gov While much of the current research focuses on primary amines, the development of engineered enzymes for the synthesis of tertiary amines is a logical and highly anticipated next step.

The "hydrogen borrowing" or "hydrogen auto-transfer" approach is another promising green chemistry strategy. This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct. rsc.org A recent study demonstrated the highly efficient synthesis of tertiary fatty amines from fatty alcohols and dimethylamine (B145610) in water, using a water-soluble ruthenium catalyst. This process boasts exceptional selectivity and a straightforward product isolation procedure.

The table below compares traditional and emerging synthetic pathways for N,N-dimethyl fatty amines.

| Synthesis Pathway | Key Features | Advantages | Research Objective |

| Traditional Nitrile Route | Multi-step process from fatty acids via nitriles. | Established technology. | Improve energy efficiency and reduce waste. |

| One-Pot Catalysis | Combines amidation and hydrogenation in a single reactor. | Reduced reaction steps, use of recyclable catalysts. rsc.org | Optimize catalyst performance and substrate scope. |

| Enzymatic Synthesis | Utilizes enzymes to catalyze reactions under mild conditions. | High selectivity, use of renewable feedstocks. researchgate.netnih.gov | Engineer enzymes for efficient tertiary amine synthesis. |

| Hydrogen Borrowing | Uses alcohols as alkylating agents with water as a byproduct. rsc.org | High atom economy, environmentally benign. | Develop catalysts for broader applicability with fatty alcohols. |

Refined Multiscale Modeling and Predictive Capabilities

To accelerate the design of new formulations and materials, there is a growing need for accurate predictive models that can describe the behavior of surfactants like Octadecen-1-amine, N,N-dimethyl- from the molecular to the macroscopic level. Future research will heavily lean on multiscale modeling and machine learning to achieve this.

Molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding the self-assembly of surfactants. Atomistic and coarse-grained MD simulations can provide detailed insights into the structure, shape, and dynamics of micelles and other aggregates formed by Octadecen-1-amine, N,N-dimethyl- in solution. nih.govresearchgate.net These simulations can help elucidate how factors like concentration, temperature, and the presence of additives influence aggregate morphology and stability. aiche.orgnih.govrsc.org

Beyond MD, there is a significant opportunity to apply machine learning (ML) and artificial intelligence (AI) to predict the phase behavior and performance of surfactant systems. nih.gov By training ML models on existing experimental data, it may become possible to predict the phase diagrams of new surfactant formulations without the need for extensive and time-consuming laboratory work. digitellinc.com Generative AI models are also being developed to design new surfactant molecules with specific, tailored properties. lsu.edu

The integration of these computational approaches is a key future direction.

| Modeling Technique | Scale | Information Provided | Future Goal |

| Molecular Dynamics (MD) | Nanoscale | Micelle structure, aggregation dynamics, interfacial properties. nih.govresearchgate.net | Develop force fields for accurate prediction of self-assembly in complex mixtures. |

| Coarse-Graining | Mesoscale | Long-timescale behavior of large surfactant systems. | Bridge the gap between atomistic simulations and continuum models. |

| Machine Learning (ML) | Macroscale | Prediction of phase behavior and macroscopic properties. nih.govdigitellinc.com | Create robust predictive tools for rapid formulation design. |

| Generative AI | Molecular | Design of novel surfactant structures with desired attributes. lsu.edu | Accelerate the discovery of high-performance, sustainable surfactants. |

Interdisciplinary Research Opportunities and Collaborations

The versatility of Octadecen-1-amine, N,N-dimethyl- and its derivatives positions it at the intersection of several scientific disciplines. Future breakthroughs will likely emerge from collaborations that bridge chemistry, materials science, biology, and engineering.

In the realm of biomedical engineering , the N-oxide derivatives of tertiary amines are being explored for their potential in drug delivery systems. mdpi.comresearchgate.net Their ability to form micelles that can encapsulate hydrophobic drugs, combined with their biocompatibility and stimuli-responsive nature, makes them attractive for targeted therapies. Collaborations between synthetic chemists and biomedical researchers will be crucial for designing and evaluating these advanced therapeutic platforms.

The drive for sustainability in the oleochemical industry will also foster interdisciplinary collaborations. mpob.gov.mylamberti.com Chemists and chemical engineers will need to work together to scale up green synthetic pathways, while collaborations with agricultural scientists can help optimize the supply chains for renewable feedstocks.

Furthermore, the development of advanced materials often requires a convergence of expertise. For example, creating smart coatings or self-healing materials based on Octadecen-1-amine, N,N-dimethyl- will necessitate partnerships between polymer chemists, materials scientists, and engineers who can design, fabricate, and test these new systems.

| Interdisciplinary Field | Collaborating Disciplines | Research Goal |

| Nanomedicine | Chemistry, Biology, Medicine | Development of smart drug delivery vehicles for targeted therapies. mdpi.comresearchgate.net |

| Green Chemistry | Chemical Engineering, Catalysis Science, Biotechnology | Scaling up sustainable and economically viable production processes. |

| Materials Science | Polymer Science, Physics, Engineering | Design and fabrication of functional materials with novel properties. |

| Environmental Science | Toxicology, Ecology, Chemistry | Assessing the lifecycle and environmental impact of new oleochemical-based products. |

Q & A

Q. What are the recommended methods for synthesizing N,N-dimethyloctadecen-1-amine with high purity, and how can potential oxidation be mitigated during synthesis?

Methodological Answer: Synthesis typically involves alkylation of octadecen-1-amine with methylating agents like methyl iodide or dimethyl sulfate under basic conditions. To ensure high purity (>95%):

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the unsaturated C18 chain .

- Purify via fractional distillation or column chromatography, validated by GC-MS or HPLC (following GB/T 13173 standards for surfactants) .

- Monitor oxidation byproducts (e.g., peroxides) using iodometric titration or FTIR to detect carbonyl formation.

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of N,N-dimethyloctadecen-1-amine, and what key parameters should be reported?

Methodological Answer:

Q. How should researchers design experiments to evaluate the emulsifying and dispersing efficiency of N,N-dimethyloctadecen-1-amine in colloidal systems?

Methodological Answer:

- Prepare oil-in-water emulsions (e.g., hexane/water) at varying concentrations (0.1–5% w/v).

- Measure emulsion stability via centrifugation (e.g., 3000 rpm for 15 min) and droplet size distribution (dynamic light scattering).

- Compare with commercial surfactants (e.g., Tween 80) and report critical micelle concentration (CMC) using conductivity or surface tension measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported biodegradability and environmental hazard classifications (e.g., GHS Category aquatic toxicity) for N,N-dimethyloctadecen-1-amine?

Methodological Answer:

- Conduct OECD 301F biodegradation tests under varying conditions (aerobic vs. anaerobic, freshwater vs. marine).

- Compare degradation half-lives with ecotoxicity data (e.g., Daphnia magna LC50).

- Analyze metabolites (e.g., via LC-MS) to identify persistent intermediates contributing to aquatic toxicity .

Q. What strategies optimize the incorporation of N,N-dimethyloctadecen-1-amine into pH-responsive drug delivery systems while maintaining colloidal stability?

Methodological Answer:

- Formulate liposomes or micelles using pH-sensitive polymers (e.g., poly(acrylic acid)) and characterize encapsulation efficiency (UV-Vis spectroscopy).

- Assess stability under physiological pH (4.5–7.4) via zeta potential and turbidity measurements.

- Reference similar amphiphilic amine surfactants in pH-triggered release studies .

Q. What experimental approaches are required to assess the thermal degradation pathways of N,N-dimethyloctadecen-1-amine under varying oxygen concentrations?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile degradation products (e.g., CO, NOx) .

- Simulate oxidative vs. inert atmospheres (0–21% O₂) and quantify activation energy via Arrhenius modeling.

- Cross-reference with GHS flammability data to establish safety protocols for high-temperature applications .

Q. How does the molecular structure of N,N-dimethyloctadecen-1-amine influence its interactions with lipid bilayers, and what techniques can elucidate these mechanisms?

Methodological Answer:

Q. What methodologies enable the quantification of N,N-dimethyloctadecen-1-amine's partitioning behavior in multiphase environmental systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.